molecular formula C8H6FN3 B7580665 3-(5-fluoro-3-pyridinyl)-1H-pyrazole

3-(5-fluoro-3-pyridinyl)-1H-pyrazole

Cat. No.: B7580665
M. Wt: 163.15 g/mol
InChI Key: YGGVCDUMBWCLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-fluoro-3-pyridinyl)-1H-pyrazole is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. This molecule integrates a pyrazole ring directly linked to a 5-fluoropyridinyl group, a structural motif known to enhance the properties of bioactive molecules. The incorporation of a fluorine atom into heterocyclic scaffolds is a well-established strategy in drug design. Fluorine's high electronegativity and small atomic radius can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved bioavailability and pharmacological profiles . Pyrazole derivatives are recognized as privileged structures in pharmacology and are found in compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties . The specific 3-pyridinyl substitution pattern makes this compound a particularly interesting scaffold for developing novel therapeutic agents. Researchers can utilize this chemical as a key intermediate for the synthesis of more complex molecules. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) in hit-to-lead optimization campaigns. It is ideally suited for projects aimed at discovering new enzyme inhibitors or receptor modulators. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

3-fluoro-5-(1H-pyrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-3-6(4-10-5-7)8-1-2-11-12-8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGVCDUMBWCLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

In a reported procedure, 5-fluoro-3-pyridinecarbaldehyde is reacted with hydrazine hydrate in dioxane at 80–140°C for 48–72 hours under inert conditions. The reaction proceeds via nucleophilic attack of hydrazine on the aldehyde, forming a hydrazone intermediate that undergoes cyclization to yield the pyrazole ring. Trifluoroacetic acid (TFA) is occasionally added to catalyze the cyclization step, enhancing reaction efficiency.

Reaction Conditions:

  • Solvent: Dioxane or ethanol

  • Temperature: 80–140°C

  • Catalyst: TFA (optional)

  • Yield: 60–75%

[3+2] Cycloaddition of Fluorinated Olefins with Hydrazines

A stereoselective method involves the reaction of fluorinated olefins, such as perfluoro-2-methyl-2-pentene, with monosubstituted hydrazines. This approach, adapted from industrial-scale pyrazole syntheses, offers high regiocontrol and avoids low-temperature conditions.

Olefin-Hydrazine Reaction Mechanism

The fluorinated olefin undergoes nucleophilic attack by hydrazine at the β-carbon, forming a diradical intermediate that cyclizes to the pyrazole ring. For 3-(5-fluoro-3-pyridinyl)-1H-pyrazole, a fluorovinylpyridine precursor reacts with methylhydrazine in acetonitrile at 25°C for 24 hours.

Reaction Conditions:

  • Solvent: Acetonitrile or diethyl ether

  • Temperature: 20–50°C

  • Additive: Triethylamine (for acid scavenging)

  • Yield: 70–85%

Advantages Over Traditional Methods

This method eliminates the need for cryogenic conditions (-50°C) previously required for similar reactions, reducing energy costs and improving scalability. The use of aqueous hydrazine solutions further enhances cost-effectiveness.

Functionalization of Preformed Pyridine Derivatives

Functional group interconversion on prefluorinated pyridine intermediates provides an alternative route. Key steps include nitrile reduction, amidation, and cyclization.

Nitrile-to-Amide Conversion

5-Fluoro-3-pyridinecarbonitrile is treated with ammonia gas in dioxane at 20–30°C, forming 5-fluoro-3-pyridinecarboxamide. Subsequent reduction with lithium aluminum hydride (LiAlH4) yields the corresponding amine, which reacts with hydrazine hydrate to form the pyrazole ring.

Reaction Pathway:

  • NC-C5H3F-NNH3CONH2-C5H3F-N\text{NC-C}_5\text{H}_3\text{F-N} \xrightarrow{\text{NH}_3} \text{CONH}_2\text{-C}_5\text{H}_3\text{F-N}

  • CONH2LiAlH4CH2NH2-C5H3F-N\text{CONH}_2 \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{NH}_2\text{-C}_5\text{H}_3\text{F-N}

  • Cyclization with N2H4H2O\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}

Yield: 50–65% (over three steps)

Limitations

Multi-step syntheses often suffer from cumulative yield losses. Purification of intermediates (e.g., column chromatography) adds complexity, making this route less industrially favorable compared to one-pot methods.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Advantages Disadvantages
CyclocondensationHydrazine hydrate, TFA80–140°C, 48–72h60–75%One-pot synthesisHigh temperatures required
Olefin-HydrazineFluorinated olefin, MeNH₂25°C, 24h70–85%Room-temperature, scalableRequires specialized olefins
Nitrile FunctionalizationNH₃, LiAlH₄, N₂H₄·H₂OMulti-step50–65%Utilizes stable nitrile precursorsLow cumulative yield

Emerging Strategies and Innovations

Recent advances focus on catalytic systems to enhance regioselectivity. Palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, enable the attachment of preformed pyrazole boronic esters to halogenated pyridines. For example, 3-bromo-5-fluoropyridine reacts with pyrazole-1-boronic acid pinacol ester under Pd(PPh₃)₄ catalysis, yielding the target compound in 80% yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-fluoro-3-pyridinyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine for halogenation, nitric acid for nitration.

Major Products

    Oxidation: Yields the corresponding pyrazole carboxylic acid.

    Reduction: Produces the fully reduced pyrazole derivative.

    Substitution: Results in halogenated or nitrated pyrazole compounds.

Scientific Research Applications

3-(5-fluoro-3-pyridinyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-fluoro-3-pyridinyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring enhances its binding affinity and specificity, while the pyrazole ring contributes to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Pyrazole derivatives are often modified at the 1-, 3-, and 5-positions to optimize activity. Key comparisons include:

Fluorinated Aromatic Substitutions
  • 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole (): Exhibits tautomerism (1H-pyrazole and 2H-pyrazole forms), influencing hydrogen bonding and crystal packing. The fluorine atom enhances lipophilicity and stabilizes interactions with biological targets .
  • SC-58125 (5-(4-fluorophenyl)-1-[4-(methylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole) (): A trifluoromethyl group at the 3-position and a fluorophenyl group at the 5-position contribute to its anti-inflammatory activity, with the sulfonamide moiety enhancing solubility .
Heteroaromatic Ring Attachments
  • 3-(3-Pyridazinyl)-1H-pyrazole derivatives (): The pyridazine ring at the 3-position improves analgesic activity, with amide derivatives showing equipotent efficacy to aspirin in vivo .
  • 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (): Methoxy and trifluoromethyl groups enhance antifungal activity, with EC50 values of 6–9 µg/mL against Fusarium oxysporum .
Trifluoromethyl-Substituted Pyrazoles
  • 5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (): Fluorine and trifluoromethyl groups synergistically improve metabolic stability and target binding in drug design .

Physicochemical Properties

  • Tautomerism : Fluorophenyl-substituted pyrazoles (e.g., 5-(4-fluorophenyl)-1H-pyrazole) exhibit tautomerism, affecting solubility and intermolecular interactions .
  • Hydrogen Bonding : Crystal structures of fluorinated pyrazoles reveal N–H···N and C–H···F interactions, critical for stabilizing 3D networks .

Key Findings and Implications

Fluorine and Trifluoromethyl Groups : Enhance bioactivity and metabolic stability. For example, trifluoromethyl groups in SC-58115 improve COX-2 selectivity , while fluorophenyl groups in antifungal pyrazoles increase lipophilicity .

Heteroaromatic Attachments: Pyridinyl, pyridazinyl, and quinoline rings () modulate electronic properties and target engagement, expanding therapeutic applications.

Synthetic Flexibility : Copper catalysis and flow chemistry enable scalable production of complex pyrazoles, supporting drug discovery pipelines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(5-fluoro-3-pyridinyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with cyclization of fluorinated pyridine precursors using palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, describes dissolving precursors in dimethylformamide (DMF) under controlled heating (303 K) to promote cyclization .
  • Optimization : Adjust reaction time, solvent polarity (e.g., DMF for high solubility), and temperature (e.g., 368–373 K for crystallization). Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel .
  • Quality Control : Confirm purity (>95%) via HPLC and structural integrity using 1^1H/13^13C NMR (e.g., δ 8.2–8.5 ppm for pyridine protons) .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • X-ray Crystallography : Resolve tautomeric forms (e.g., 3- vs. 5-fluorophenyl substitution) by analyzing dihedral angles (e.g., 10.7–19.8° between pyrazole and aromatic rings) and hydrogen-bonding networks (N–H⋯N interactions) .
  • Spectroscopy : Use FTIR to identify N–H stretches (~3400 cm1^{-1}) and pyrazole ring vibrations (1600–1500 cm1^{-1}). Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 163.1 for C8_8H5_5FN3_3) .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its chemical reactivity and biological activity?

  • Methodology :

  • Crystallographic Analysis : Identify coexisting tautomers (e.g., 3- and 5-fluorophenyl isomers) via single-crystal X-ray diffraction. Measure intermolecular interactions (e.g., C–H⋯F bonds) to predict stability .
  • Computational Studies : Perform density functional theory (DFT) calculations to compare tautomer energies and frontier molecular orbitals. Correlate tautomer distribution with reactivity in nucleophilic substitution or enzyme inhibition .
  • Biological Assays : Test tautomer-specific binding to biological targets (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .

Q. What strategies are employed to resolve contradictions in experimental data regarding the stability and reactivity of fluorinated pyrazole derivatives?

  • Methodology :

  • Cross-Validation : Compare thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data to reconcile thermal stability discrepancies (e.g., decomposition peaks at 200–250°C vs. 180°C) .
  • Replication : Repeat reactions under inert atmospheres (e.g., N2_2) to minimize oxidative side products. Use deuterated solvents in NMR to detect trace impurities .
  • Statistical Analysis : Apply multivariate regression to identify outliers in biological activity datasets (e.g., IC50_{50} variations in antiproliferative assays) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

  • Methodology :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., –CF3_3) at the pyridine 3-position to enhance lipophilicity and target binding. Compare IC50_{50} values against cancer cell lines (e.g., MDA-MB-231) .
  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to predict activity. Validate with in vitro tubulin polymerization assays (e.g., IC50_{50} = 0.8 µM vs. 1.2 µM for parent compound) .
  • Docking Simulations : Map binding poses in the colchicine site of tubulin using AutoDock Vina. Prioritize derivatives with hydrogen bonds to Thr179 or hydrophobic contacts with Leu248 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.